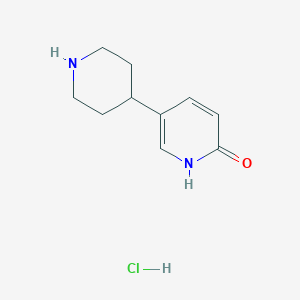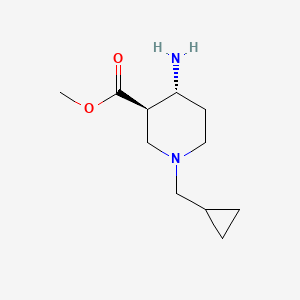
methyl (3R,4R)-4-amino-1-(cyclopropylmethyl)piperidine-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl (3R,4R)-4-amino-1-(cyclopropylmethyl)piperidine-3-carboxylate is a chiral compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a piperidine ring substituted with an amino group and a cyclopropylmethyl group. The stereochemistry of the compound is defined by the (3R,4R) configuration, which plays a crucial role in its chemical behavior and biological activity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl (3R,4R)-4-amino-1-(cyclopropylmethyl)piperidine-3-carboxylate typically involves the use of chiral starting materials or chiral catalysts to ensure the desired stereochemistry. One common method involves the reduction of a precursor compound using sodium borohydride in methanol at low temperatures . Another approach includes the inversion of stereochemistry using methanesulfonyl chloride, cesium acetate, and crown ether-18-6 . These methods are known for their efficiency and high yields.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using the aforementioned methods. The process is optimized for cost-effectiveness and scalability, ensuring that the compound can be produced in sufficient quantities for various applications. The use of automated reactors and continuous flow systems can further enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
Methyl (3R,4R)-4-amino-1-(cyclopropylmethyl)piperidine-3-carboxylate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the compound, leading to different products.
Substitution: The amino group and other substituents on the piperidine ring can participate in substitution reactions, resulting in a variety of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce new functional groups, enhancing the compound’s versatility.
科学的研究の応用
Methyl (3R,4R)-4-amino-1-(cyclopropylmethyl)piperidine-3-carboxylate has a wide range of applications in scientific research:
Chemistry: The compound serves as a valuable intermediate in the synthesis of complex molecules, including pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme mechanisms and as a building block for biologically active compounds.
Medicine: The compound’s unique structure makes it a potential candidate for drug development, particularly in the treatment of neurological disorders.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of methyl (3R,4R)-4-amino-1-(cyclopropylmethyl)piperidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry allows it to bind selectively to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition or activation of enzymatic reactions, alteration of signal transduction processes, and changes in cellular metabolism.
類似化合物との比較
Similar Compounds
Methyl 2-[(tert-Butoxycarbonyl)amino]-3-hydroxy-3-phenylpropanoate: This compound shares a similar piperidine structure but differs in its substituents and stereochemistry.
(3R,4R)-rel-Methyl 4-((tert-butoxycarbonyl)amino)piperidine-3-carboxylate: Another related compound with a different functional group arrangement.
Uniqueness
Methyl (3R,4R)-4-amino-1-(cyclopropylmethyl)piperidine-3-carboxylate stands out due to its specific (3R,4R) configuration and the presence of the cyclopropylmethyl group
特性
分子式 |
C11H20N2O2 |
|---|---|
分子量 |
212.29 g/mol |
IUPAC名 |
methyl (3R,4R)-4-amino-1-(cyclopropylmethyl)piperidine-3-carboxylate |
InChI |
InChI=1S/C11H20N2O2/c1-15-11(14)9-7-13(5-4-10(9)12)6-8-2-3-8/h8-10H,2-7,12H2,1H3/t9-,10-/m1/s1 |
InChIキー |
ZINNOZNHWBZIMN-NXEZZACHSA-N |
異性体SMILES |
COC(=O)[C@@H]1CN(CC[C@H]1N)CC2CC2 |
正規SMILES |
COC(=O)C1CN(CCC1N)CC2CC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


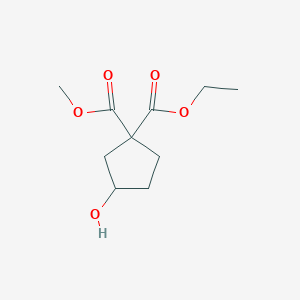
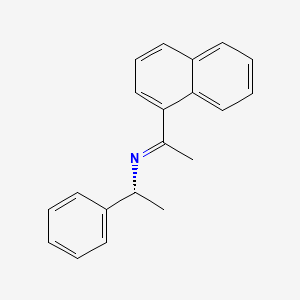
![(1S,3S,4R)-3-[(2-methylpropoxy)carbonyl]-2-azabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B15051783.png)
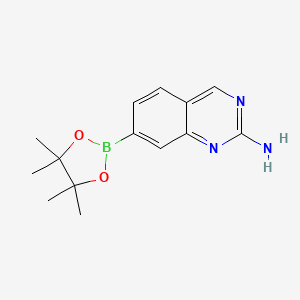
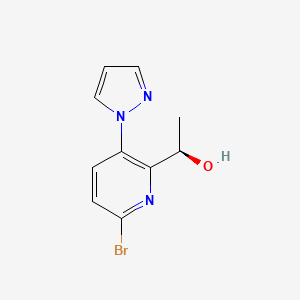


![[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl][(1-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B15051825.png)
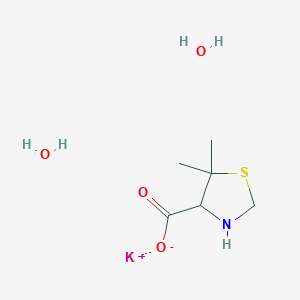
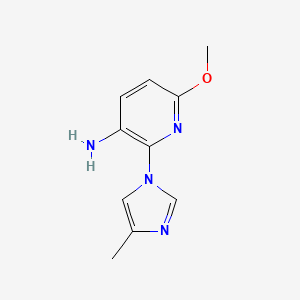
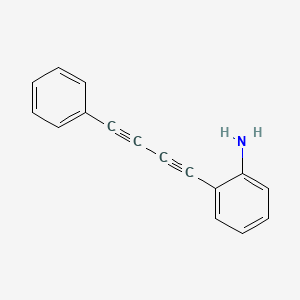
![6-Chloro-2-cyclopropylimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B15051858.png)
![(1S)-6-Oxaspiro[2.5]octan-1-amine](/img/structure/B15051868.png)
